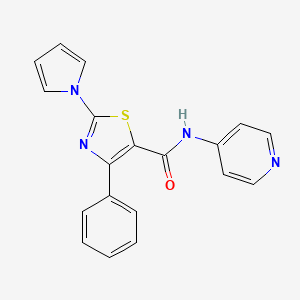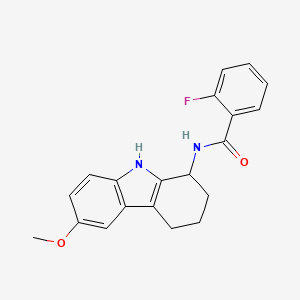![molecular formula C15H19N3O5 B11001972 Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11001972.png)
Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound belongs to the class of quinolinyl-based derivatives and exhibits interesting pharmacological properties.
Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate: is a chemical compound with the molecular formula CHNO. It is also referred to as .
Preparation Methods
- The intermediate is then subjected to carbamoylation using a suitable reagent (e.g., isocyanate) to introduce the carbamoyl group. Finally, cyclization of the intermediate yields the desired compound.
Synthetic Routes: The synthesis of Cabozantinib Impurity 1005 involves several steps. One common synthetic route starts with the reaction of a suitable quinoline derivative (such as 6,7-dimethoxyquinoline) with an appropriate phenol (4-methoxyphenol) to form an intermediate.
Reaction Conditions: Specific reaction conditions, solvents, and temperatures vary depending on the synthetic method employed.
Industrial Production: While Cabozantinib Impurity 1005 is primarily used as a reference standard for analytical purposes, it is not produced industrially in large quantities.
Chemical Reactions Analysis
Reactions: Cabozantinib Impurity 1005 can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed during these reactions include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Cabozantinib Impurity 1005 serves as a valuable reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology and Medicine: While not directly used in biological or medical applications, its study aids in understanding related compounds.
Industry: Its role in industrial applications is limited due to its status as an impurity.
Mechanism of Action
Targets: Cabozantinib Impurity 1005 does not have specific molecular targets. it contributes to the overall understanding of the pharmacological activity of related compounds.
Pathways: Its effects are not well-defined, but it may impact cellular signaling pathways relevant to cancer and inflammation.
Comparison with Similar Compounds
Uniqueness: Cabozantinib Impurity 1005 is unique due to its specific quinolinyl-based structure.
Similar Compounds: Other related compounds include Cabozantinib (the parent drug), its metabolites, and other quinoline derivatives used in medicinal chemistry.
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C15H19N3O5/c1-22-11-5-3-10(4-6-11)17-15(21)18-8-7-16-14(20)12(18)9-13(19)23-2/h3-6,12H,7-9H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
UCOQLQATWYYVSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCNC(=O)C2CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B11001900.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11001906.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide](/img/structure/B11001915.png)
![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11001916.png)
![methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11001919.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11001926.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001948.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B11001960.png)
![N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11001963.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B11001967.png)

